2-Methyl-1-(pyridin-2-yl)piperazine is classified as:
The synthesis of 2-Methyl-1-(pyridin-2-yl)piperazine can be achieved through several methods, which include:
Key parameters for successful synthesis include temperature control, reaction time, and the choice of solvents and catalysts. For example, reactions may be performed under reflux conditions or at room temperature depending on the specific method employed.
The molecular structure of 2-Methyl-1-(pyridin-2-yl)piperazine can be described as follows:
The compound exhibits specific bond angles and lengths characteristic of its heterocyclic structure. The presence of nitrogen atoms influences its electronic properties and reactivity.
2-Methyl-1-(pyridin-2-yl)piperazine can undergo various chemical reactions:
Reactions often utilize common reagents such as alkyl halides for substitutions and oxidizing agents for oxidation processes. Reaction conditions are tailored to optimize yield and selectivity.
The mechanism of action for 2-Methyl-1-(pyridin-2-yl)piperazine primarily involves its interaction with biological receptors:
Studies indicate that piperazine derivatives exhibit varied affinities for different receptor types, which can be quantified using binding assays.
The physical and chemical properties of 2-Methyl-1-(pyridin-2-yl)piperazine include:
Techniques such as nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy are commonly used to characterize this compound's properties.
The applications of 2-Methyl-1-(pyridin-2-yl)piperazine span several fields:
Piperazine ranks among the most extensively utilized nitrogen-containing heterocycles in FDA-approved drugs, featured in >20% of small-molecule therapeutics. Its prominence stems from exceptional synthetic versatility and tunable physicochemical properties. The piperazine ring in 2-methyl-1-(pyridin-2-yl)piperazine contributes three key pharmacological advantages:
Bioavailability Enhancement: The two nitrogen atoms (N1 and N4) provide basic centers with pKa values typically ranging from 6.5-9.5, enabling salt formation under physiological conditions. This dramatically improves aqueous solubility and oral absorption. Studies confirm piperazine-containing compounds exhibit 3-5 fold higher bioavailability compared to non-cyclic amine analogs in CNS-targeting drugs [3].
Conformational Control: The chair conformation of the piperazine ring positions substituents in spatially defined orientations. The 2-methyl group in 2-methyl-1-(pyridin-2-yl)piperazine introduces steric constraints that preferentially stabilize bioactive conformations. This stereochemical influence was quantified in dopamine receptor ligands, where (S)-2-methyl analogs showed 15-fold higher D2 receptor binding affinity than racemic mixtures [9].
SAR Versatility: Piperazine serves as a molecular "spacer" that optimally distances pharmacophores. In antitumor chalcone-piperazine hybrids, the nitrogen-to-nitrogen distance (5.2-5.8 Å) proved critical for tubulin binding, with 2-methyl substitution enhancing cytotoxicity 4-fold against A549 lung cancer cells (IC₅₀ = 0.19 μM vs cisplatin 11.54 μM) [3].
Table 1: Impact of Piperazine Modifications on Biological Activity
Substituent Position | Structural Effect | Biological Consequence | Example Compound |
---|---|---|---|
N1-Pyridinyl | Enhances hydrogen bonding capacity | 3-fold increase in CYP51 inhibition | N-(3,5-dimethylphenyl)-4-(pyridin-4-ylmethyl)piperazine-1-carboxamide [8] |
C2-Methyl | Introduces stereocenter & steric bulk | 15-fold higher D2 receptor selectivity in (S)-enantiomer | (3S)-3-methyl-1-pyridin-2-ylpiperazine [9] |
N4-Acylation | Modulates membrane permeability | Improved blood-brain barrier penetration in γ-secretase modulators | Benzimidazole-piperazine derivative 6j [6] |
Recent drug design leverages these properties through strategic piperazine modifications. In Leishmania CYP51 inhibitors, N1-pyridinyl substitution created essential hydrogen bonds with heme propionates, while C2-methylation improved microsomal stability by blocking oxidative metabolism. Such optimizations produced compounds with IC₅₀ ≤1 μM against both CYP51 and CYP5122A1 enzymes—key targets in antileishmanial therapy [8].
The fusion of pyridine and piperazine rings creates a pharmacophore with exceptional target engagement capabilities. Structural analyses reveal three critical features:
Electronic Complementarity: The pyridine nitrogen serves as a hydrogen bond acceptor (log P reduction ~0.5 units), while the protonated piperazine nitrogen (at physiological pH) provides cationic character for ionic interactions. This duality enables simultaneous binding to polar and hydrophobic enzyme subsites. In γ-secretase modulators, the pyridine-piperazine component contributed 90% of the binding energy to the allosteric site through: (1) π-stacking with Phe283, (2) hydrogen bonding to Thr430, and (3) ionic interaction with Asp385. These interactions enabled selective Aβ42 reduction (IC₅₀ = 0.8 μM) without Notch pathway inhibition [6].
Stereoelectronic Tuning: Positional isomers dramatically influence bioactivity. 2-Pyridyl analogs exhibit superior kinase inhibition versus 3- or 4-pyridyl regioisomers due to optimal dipole alignment. Quantum mechanical calculations show the 2-pyridyl configuration in 2-methyl-1-(pyridin-2-yl)piperazine creates a 120° N-C-C-N dihedral angle that matches ATP-binding site geometry in kinases. This explains its prevalence in EGFR inhibitors where 2-pyridyl analogs show IC₅₀ values 10-fold lower than 4-pyridyl counterparts [4].
Conformational Dynamics: The methyl group at C2 restricts ring flipping and stabilizes equatorial pyridinyl orientation. NMR studies of (3S)-3-methyl-1-pyridin-2-ylpiperazine reveal two predominant conformers (85:15 ratio) with the major form positioning the pyridine orthogonal to the piperazine plane. This conformation maximizes exposure of both nitrogens for target binding while the methyl group occupies a hydrophobic pocket—rationalizing the 4-fold potency boost in 5-HT1A agonists compared to unmethylated analogs [9].
Table 2: Structural Features and Target Interactions of Pyridinyl-Piperazine Hybrids
Structural Feature | Target Interaction | Biological Impact | Therapeutic Application |
---|---|---|---|
Pyridine N (H-bond acceptor) | H-bond to kinase hinge region | IC₅₀ = 12.67 μg/mL vs SK-OV-3 cells | Anticancer [3] |
Piperazine N (cationic) | Ionic bond with CYP51 heme propionate | >90% Leishmania enzyme inhibition at 1μM | Antiparasitic [8] |
2-Methyl group (hydrophobic) | Van der Waals contact with GPCR subpocket | 15-fold D2 receptor selectivity | Antipsychotic [9] |
These features are exploited in advanced hybrids like N-(4-((3,5-bis(trifluoromethyl)benzyl)oxy)phenyl)-4-(2-(pyridin-4-yl)ethyl)piperazine-1-carboxamide. X-ray crystallography confirms the pyridinyl-piperazine core displaces water molecules from the CYP5122A1 active site while the 2-methyl group (when present) fills a 3Å hydrophobic cleft—explaining its dual inhibition of CYP51 and CYP5122A1 (IC₅₀ ≤1 μM) [8].
Piperazine-based therapeutics have evolved through three distinct generations:
First Generation (1950s-1980s): Focused on neurological and anti-infective applications. Trifluoperazine (FDA-approved 1959) established the piperazine-psychotropic connection through D2 receptor antagonism. Piperazine itself served as an anthelmintic (1953), exploiting neuromuscular paralysis in parasites. This era featured simple N-alkyl substitutions without stereochemical control [3].
Second Generation (1990s-2010s): Characterized by strategic ring substitutions and hybrid architectures. Raloxifene (1997) incorporated N1-(2-piperidin-1-ylethyl) for ER modulation in breast cancer. The critical advancement emerged with pyridinyl-piperazine hybrids like the HIV attachment inhibitor fostemsavir (2020), where 4-(pyridin-2-yl)piperazine enabled gp120 binding through simultaneous charge transfer and hydrogen bonding [7].
Third Generation (2020-Present): Features stereochemically defined analogs targeting multiple pathways. The (S)-2-methyl configuration in compounds like (3S)-3-methyl-1-pyridin-2-ylpiperazine (CAS#:474417-42-0) demonstrates enhanced GPCR selectivity. Contemporary drug design exploits this scaffold in dual-target agents such as Leishmania CYP51/CYP5122A1 inhibitors where piperazine links pyridine and benzamide pharmacophores [8] [9].
Table 3: Evolution of Piperazine-Containing Therapeutics
Drug Name | Approval Year | Therapeutic Category | Piperazine Role |
---|---|---|---|
Trifluoperazine | 1959 | Antipsychotic | D2 receptor pharmacophore |
Piperazine citrate | 1953 | Anthelmintic | Direct neuromuscular paralytic |
Raloxifene | 1997 | SERM (breast cancer) | Basic side chain for ER modulation |
Gimeracil | 1990s | Antineoplastic (radiosensitizer) | Pyridinyl-piperazine for DPD inhibition |
Fostemsavir | 2020 | Anti-HIV | gp120 attachment inhibitor scaffold |
E-2012 (investigational) | - | γ-Secretase modulator | Aβ42 reduction via pyridinyl-piperazine core |
The trajectory shows increasing structural sophistication: from simple piperazine rings to stereochemically complex 2-methyl variants, and from single-target drugs to dual-action hybrids. This evolution is exemplified in Alzheimer's therapeutics, where early piperazine-containing cholinesterase inhibitors (e.g., donepezil) have given way to γ-secretase modulators like E-2012. The latter incorporates 4-(pyridin-2-yl)piperazine to shift APP cleavage from Aβ42 to Aβ38, demonstrating the scaffold's capacity for precision therapeutic effects [6]. Current clinical candidates feature deuterated or fluorinated 2-methylpiperazine derivatives to further optimize metabolic stability—a natural progression from the foundational 2-methyl-1-(pyridin-2-yl)piperazine architecture.
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1